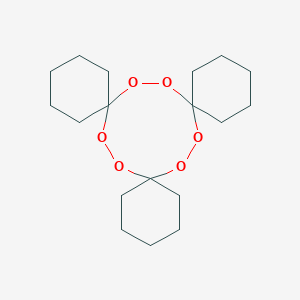
Tricyclohexylidene peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexylidene peroxide is a complex organic compound with the molecular formula C18H30O6. It is characterized by its unique structure, which includes multiple spirocyclic rings and oxygen atoms. This compound is also known by its ChemSpider ID 60764 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized in research laboratories for scientific studies .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclohexylidene peroxide can undergo various chemical reactions, including:
Oxidation: The presence of oxygen atoms in its structure makes it susceptible to oxidation reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled laboratory conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
Tricyclohexylidene peroxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, it is studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Tricyclohexylidene peroxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple oxygen atoms suggests potential interactions with enzymes and other proteins involved in oxidative processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclic tri(cyclohexylidene peroxide): Another compound with a similar spirocyclic structure.
Trispiro[1,2,4,5,7,8-hexaoxacyclononane-3,1’6,1’‘9,1’‘’-tricyclohexane]: Shares structural similarities with Tricyclohexylidene peroxide.
Uniqueness
What sets this compound apart is its specific arrangement of spirocyclic rings and oxygen atoms, which confer unique chemical properties and reactivity.
Propiedades
Número CAS |
182-01-4 |
|---|---|
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
Clave InChI |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
SMILES canónico |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Key on ui other cas no. |
182-01-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















